molecular formula C16H15NO2 B1346048 4-Nitro-1,2,3,6,7,8-hexahydropyrene CAS No. 88535-47-1

4-Nitro-1,2,3,6,7,8-hexahydropyrene

Cat. No. B1346048
CAS RN: 88535-47-1
M. Wt: 253.29 g/mol
InChI Key: KVZSMBRWPWEQHJ-UHFFFAOYSA-N
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Description

4-Nitro-1,2,3,6,7,8-hexahydropyrene is a chemical compound with the molecular formula C16H15NO2 . It is used as a reagent or building block in the chemical synthesis of many polycyclic hydrocarbons .


Synthesis Analysis

The synthesis of 1,2,3,6,7,8-Hexahydropyrene, a precursor to 4-Nitro-1,2,3,6,7,8-hexahydropyrene, involves the use of Birch conditions with lithium reductant . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1,2,3,6,7,8-hexahydropyrene consists of 16 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .


Physical And Chemical Properties Analysis

4-Nitro-1,2,3,6,7,8-hexahydropyrene has a molecular weight of 253.29 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 377 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

4-Nitro-1,2,3,6,7,8-hexahydropyrene: A Comprehensive Analysis of Scientific Research Applications

Mechanism of Action

Target of Action

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon . Pyrene derivatives are often used in the synthesis of novel chromophores, which can be used in electroluminescence (EL) devices . Therefore, it’s possible that 4-Nitro-1,2,3,6,7,8-hexahydropyrene may interact with similar targets.

Pharmacokinetics

For instance, the compound has a melting point of 89.0 to 93.0 °C , which may affect its stability and solubility.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-1,2,3,6,7,8-hexahydropyrene. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s melting point suggests that it may be stable at room temperature .

properties

IUPAC Name

4-nitro-1,2,3,6,7,8-hexahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZSMBRWPWEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237115
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,2,3,6,7,8-hexahydropyrene

CAS RN

88535-47-1
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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